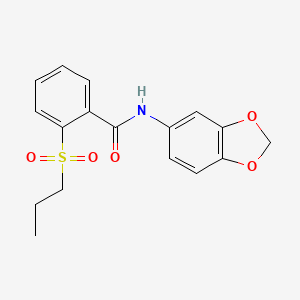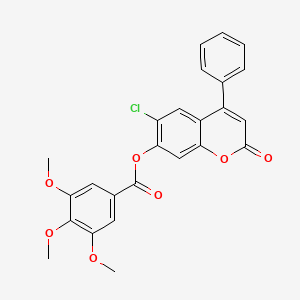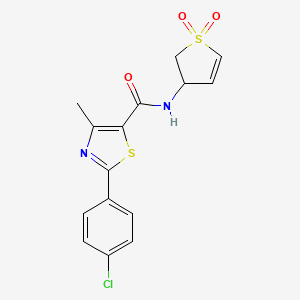![molecular formula C21H24O5 B14958667 2,2-dimethyl-11-(2-oxopropoxy)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one](/img/structure/B14958667.png)
2,2-dimethyl-11-(2-oxopropoxy)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-11-(2-oxopropoxy)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one is a complex organic compound belonging to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, characterized by a fused pyrano and chromene ring system, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-11-(2-oxopropoxy)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one typically involves multi-step organic reactions. One common approach is the regioselective synthesis using phloroglucinol as the starting material. The process involves the formation of intermediate compounds through various reactions such as cyclization, alkylation, and oxidation .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis and green chemistry approaches. These methods aim to improve the efficiency and yield of the synthesis while minimizing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-dimethyl-11-(2-oxopropoxy)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
2,2-dimethyl-11-(2-oxopropoxy)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for cancer and other diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products .
Mécanisme D'action
The mechanism of action of 2,2-dimethyl-11-(2-oxopropoxy)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyranochromenes and related heterocyclic compounds, such as:
- Pyrano[2,3-f]chromen-2-ones
- Pyrano[3,2-g]chromen-2-ones
- Pyrano[2,3-c]pyrazoles
Uniqueness
The uniqueness of 2,2-dimethyl-11-(2-oxopropoxy)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one lies in its specific structural features and the resulting biological activities.
Propriétés
Formule moléculaire |
C21H24O5 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
2,2-dimethyl-11-(2-oxopropoxy)-3,4,7,8,9,10-hexahydroisochromeno[3,4-f]chromen-6-one |
InChI |
InChI=1S/C21H24O5/c1-12(22)11-24-17-10-16-15(8-9-21(2,3)26-16)19-18(17)13-6-4-5-7-14(13)20(23)25-19/h10H,4-9,11H2,1-3H3 |
Clé InChI |
XNBJSNRJZQHAEM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)COC1=C2C3=C(CCCC3)C(=O)OC2=C4CCC(OC4=C1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(4-ethoxyphenyl)formamido]acetate](/img/structure/B14958586.png)
![1-[4-(acetylamino)phenyl]-N-(4,6-dimethylpyrimidin-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14958595.png)
![N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycylglycine](/img/structure/B14958603.png)
![7-[(3-chlorophenyl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B14958608.png)
![[4-(4-Chlorophenyl)-4-hydroxypiperidino][2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B14958614.png)

![ethyl 3-{6-chloro-7-[2-(diethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B14958620.png)
![7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B14958621.png)

![2-{[1-(1-carboxyethoxy)-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl]oxy}propanoic acid](/img/structure/B14958636.png)

![trans-4-[({[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B14958659.png)
![N-(2-fluorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B14958671.png)
![{4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B14958678.png)
